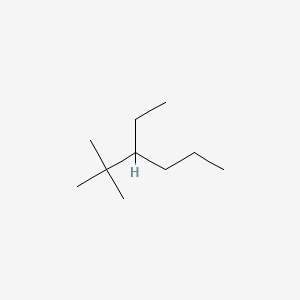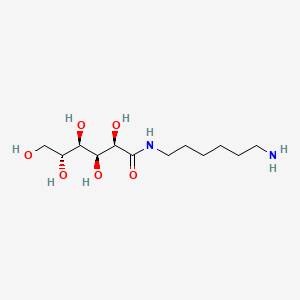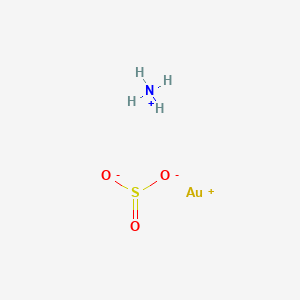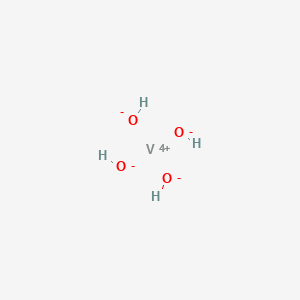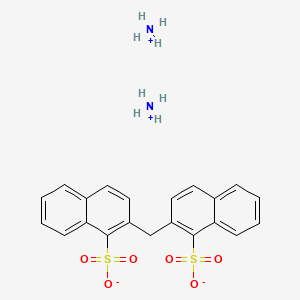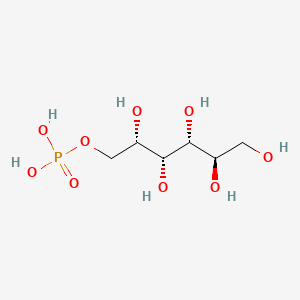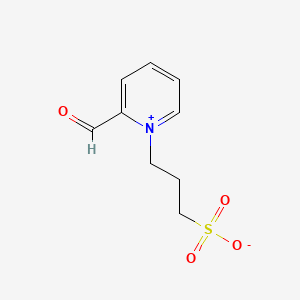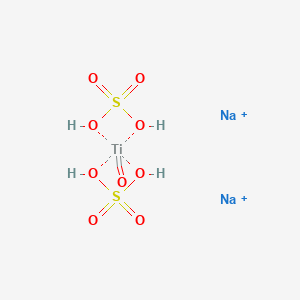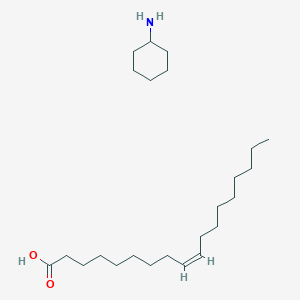
Cyclohexylammonium oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylammonium oleate is an organic compound formed by the combination of cyclohexylamine and oleic acid Cyclohexylamine is a primary amine with a cyclohexane ring, while oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexylammonium oleate can be synthesized through a straightforward acid-base reaction between cyclohexylamine and oleic acid. The reaction typically involves mixing equimolar amounts of cyclohexylamine and oleic acid in a suitable solvent, such as ethanol or methanol, under mild heating conditions. The reaction proceeds as follows:
C6H11NH2+C18H34O2→C6H11NH3+C18H33O2−
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions. The process may include steps such as purification and crystallization to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexylammonium oleate can undergo various chemical reactions, including:
Oxidation: The oleate component can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group in cyclohexylammonium can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acid derivatives.
Substitution: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexylammonium oleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound can be used in studies involving cell membrane interactions and lipid metabolism.
Industry: this compound is used in the production of lubricants, plasticizers, and coatings.
Wirkmechanismus
The mechanism of action of cyclohexylammonium oleate involves its interaction with lipid membranes and proteins. The cyclohexylammonium ion can interact with negatively charged components of cell membranes, altering membrane fluidity and permeability. The oleate component can be incorporated into lipid bilayers, affecting membrane structure and function. These interactions can influence various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylammonium stearate: Similar structure but with a saturated fatty acid.
Cyclohexylammonium palmitate: Another similar compound with a different fatty acid chain length.
Cyclohexylammonium linoleate: Contains a polyunsaturated fatty acid.
Uniqueness: Cyclohexylammonium oleate is unique due to its combination of a cyclohexylamine moiety and a monounsaturated fatty acid. This combination imparts specific properties, such as enhanced membrane interactions and potential applications in various fields. The presence of the oleate component also provides unique chemical reactivity compared to its saturated counterparts.
Eigenschaften
CAS-Nummer |
38945-70-9 |
|---|---|
Molekularformel |
C18H34O2.C6H13N C24H47NO2 |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
cyclohexanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-6-4-2-1-3-5-6/h9-10H,2-8,11-17H2,1H3,(H,19,20);6H,1-5,7H2/b10-9-; |
InChI-Schlüssel |
WNPNSXNXDXEXAN-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C1CCC(CC1)N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




